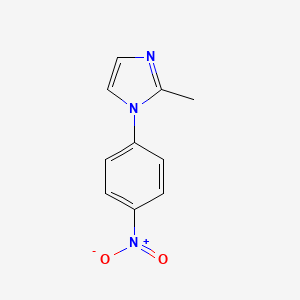

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole derivatives can be synthesized using a variety of methods. For example, one study described the synthesis of a 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative through a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .

Chemical Reactions Analysis

Imidazole and its derivatives can undergo a variety of chemical reactions. For example, one study described the synthesis of a 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative through a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-Methyl-4-nitrophenol, a compound similar to the one you mentioned, has a molecular weight of 153.14 g/mol and a XLogP3 of 1.2 .

Scientific Research Applications

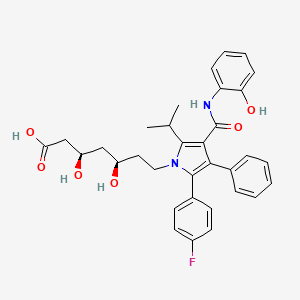

Antibacterial and Antimicrobial Properties

A variety of research has been conducted on the antibacterial and antimicrobial properties of imidazole derivatives, including 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. For instance, studies have shown that imidazole derivatives exhibit significant in vitro antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Helicobacter pylori. Compounds such as 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole have demonstrated potent activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating their effectiveness. Additionally, some imidazole derivatives have shown promising antimicrobial activities, suggesting their potential as novel antimicrobial agents (Letafat et al., 2008) (Narwal et al., 2012).

Synthesis and Chemical Analysis

Research on the synthesis and structural analysis of imidazole derivatives, including those containing the 2-methyl-1-(4-nitrophenyl)-1H-imidazole structure, has provided insights into their chemical properties and potential applications. For example, the synthesis of imidazole derivatives through various chemical reactions and their subsequent evaluation for properties such as crystal structure and electrochemical behavior have been documented. These studies are essential for understanding the molecular basis of the biological activity of these compounds and their potential uses in various applications, including as corrosion inhibitors (Yanover & Kaftory, 2009) (Singh et al., 2017).

Antitubercular and Anticancer Activity

Further research has extended to the evaluation of imidazole derivatives for their antitubercular and anticancer activities. Certain derivatives have been shown to exhibit high inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. Moreover, studies have also highlighted the anticancer potential of imidazole derivatives, demonstrating their ability to inhibit the growth of cancer cells, including leukemic cells, in vitro. These findings underscore the versatility of imidazole derivatives in medicinal chemistry and drug development (Patel et al., 2017) (Jagadeesha et al., 2023).

Biodegradability and Environmental Impact

Investigations into the biodegradability of imidazole derivatives, including 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, have provided valuable insights into their environmental impact. Studies suggest that by modulating the activities of certain enzymes involved in histidine degradation, it may be possible to predict the biodegradability of these compounds, which is crucial for assessing their environmental safety (Veeraragavan et al., 2017).

Safety And Hazards

Future Directions

The future directions for research on imidazole derivatives are vast and varied. One review suggested that researchers should design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

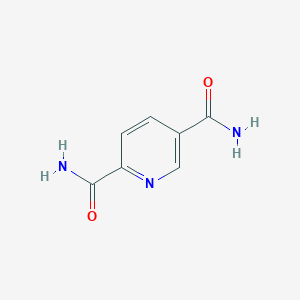

IUPAC Name |

2-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHPOQTEXEBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434141 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

CAS RN |

73225-15-7 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

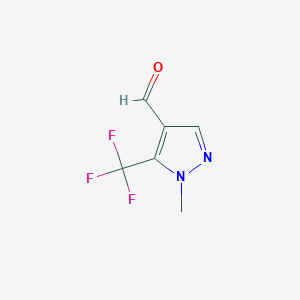

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)